3-Methyl-2-(methylamino)phenol

Catalog No.
S3566047
CAS No.
67932-27-8
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-(methylamino)phenol

CAS Number

67932-27-8

Product Name

3-Methyl-2-(methylamino)phenol

IUPAC Name

3-methyl-2-(methylamino)phenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(10)8(6)9-2/h3-5,9-10H,1-2H3

InChI Key

ZNBVVUZFBDUKOV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)O)NC

Canonical SMILES

CC1=C(C(=CC=C1)O)NC

3-Methyl-2-(methylamino)phenol, with the molecular formula C8H11NOC_8H_{11}NO, is an organic compound characterized by a phenolic structure with a methylamino group. This compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis. It is typically encountered as a crystalline solid and is recognized for its reactivity due to the presence of both hydroxyl and amino groups, which impart unique chemical properties.

  • Oxidation: The compound can be oxidized to form quinones, which are significant in various biological processes and synthetic applications.
  • Acid-Base Reactions: As a phenolic compound, it behaves as a weak acid, capable of reacting with strong bases to form salts. This property is crucial in synthetic pathways where pH control is necessary .
  • Nitration and Sulfonation: The compound can be nitrated or sulfonated under appropriate conditions, leading to derivatives that may have enhanced biological activity or altered solubility .

3-Methyl-2-(methylamino)phenol exhibits notable biological activities, particularly in the context of pharmacology:

  • Antioxidant Properties: The compound has been studied for its potential antioxidant effects, which could be beneficial in mitigating oxidative stress in biological systems.
  • Analgesic Effects: Preliminary studies suggest that compounds with similar structures may exhibit analgesic properties, making them candidates for pain management therapies.
  • Neurotransmitter Modulation: The methylamino group may influence neurotransmitter systems, potentially offering therapeutic avenues for mood disorders.

Several methods have been reported for synthesizing 3-Methyl-2-(methylamino)phenol:

  • Mannich Reaction: This method involves the reaction of formaldehyde, methylamine, and phenol derivatives. It allows for the introduction of the methylamino group into the phenolic structure .
  • Direct Amination: The compound can also be synthesized through direct amination of 3-methylphenol using methylamine under controlled conditions .
  • Oxidative Methylation: Another approach includes oxidative ortho-methylation of phenols using specific reagents to achieve the desired substitution pattern .

3-Methyl-2-(methylamino)phenol has several applications across different domains:

  • Pharmaceuticals: Its potential analgesic and neuroactive properties make it a candidate for drug development targeting pain relief and mood disorders.
  • Dyes and Pigments: The compound's ability to form colored complexes through oxidation makes it useful in dye manufacturing processes.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and fine chemicals .

Research on 3-Methyl-2-(methylamino)phenol's interactions with biological systems has revealed:

  • Receptor Binding: Studies indicate that this compound may interact with receptors involved in pain perception and mood regulation, suggesting its potential as a multi-target therapeutic agent.
  • Metabolic Pathways: Interaction studies have shown that it can be metabolized into various products in vivo, which may influence its efficacy and safety profiles in therapeutic contexts .

Several compounds share structural similarities with 3-Methyl-2-(methylamino)phenol. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey PropertiesUnique Features
4-MethylaminophenolPara-substituted phenolAntioxidantExhibits strong antioxidant properties
2-Amino-4-methylphenolOrtho-substituted phenolAnalgesicKnown for potent analgesic effects
N,N-Dimethyl-p-toluidinePara-substituted amineSolventLacks phenolic hydroxyl group

3-Methyl-2-(methylamino)phenol stands out due to its combination of both phenolic and amino functionalities, which enhances its reactivity and potential biological activity compared to the other compounds listed.

XLogP3

1.9

Dates

Modify: 2023-07-26

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